molecular formula C6H6ClN7O B1214804 3-(3-amino-1,2,4-oxadiazol-5-yl)-5-chloropyrazine-2,6-diamine CAS No. 73631-29-5

3-(3-amino-1,2,4-oxadiazol-5-yl)-5-chloropyrazine-2,6-diamine

Cat. No.: B1214804
CAS No.: 73631-29-5
M. Wt: 227.61 g/mol
InChI Key: GJLPISUGPIFCFQ-UHFFFAOYSA-N
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Description

3-(3-amino-1,2,4-oxadiazol-5-yl)-5-chloropyrazine-2,6-diamine is a heterocyclic compound that features both an oxadiazole and a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-amino-1,2,4-oxadiazol-5-yl)-5-chloropyrazine-2,6-diamine typically involves the functionalization of the 1,2,4-oxadiazole ring. One common method includes the reaction of amidoximes with acid chlorides or other reactive derivatives of carboxylic acids in a basic medium. This process generates O-acyl amidoximes, which then undergo heterocyclization to form the oxadiazole ring .

Another approach involves the 1,3-dipolar cycloaddition of nitrile oxides to nitriles. Nitrile oxides are usually generated in situ from chloroximes under basic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

3-(3-amino-1,2,4-oxadiazol-5-yl)-5-chloropyrazine-2,6-diamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives, while substitution reactions can produce a variety of substituted pyrazine derivatives .

Mechanism of Action

The mechanism of action of 3-(3-amino-1,2,4-oxadiazol-5-yl)-5-chloropyrazine-2,6-diamine involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1,2,4-oxadiazole derivatives: These compounds share the oxadiazole ring and exhibit similar chemical reactivity.

    5-Chloro-2,6-pyrazinediamine derivatives: These compounds share the pyrazine ring and can undergo similar substitution reactions.

Uniqueness

3-(3-amino-1,2,4-oxadiazol-5-yl)-5-chloropyrazine-2,6-diamine is unique due to the combination of both the oxadiazole and pyrazine rings in its structure.

Properties

IUPAC Name

3-(3-amino-1,2,4-oxadiazol-5-yl)-5-chloropyrazine-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN7O/c7-2-4(9)12-3(8)1(11-2)5-13-6(10)14-15-5/h(H2,10,14)(H4,8,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJLPISUGPIFCFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(C(=N1)Cl)N)N)C2=NC(=NO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90223847
Record name 3-(3-Amino-1,2,4-oxadiazol-5-yl)-5-chloro-2,6-pyrazinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90223847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73631-29-5
Record name 3-(3-Amino-1,2,4-oxadiazol-5-yl)-5-chloro-2,6-pyrazinediamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073631295
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(3-Amino-1,2,4-oxadiazol-5-yl)-5-chloro-2,6-pyrazinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90223847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CGS-4270
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PF467U2V7J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-amino-1,2,4-oxadiazol-5-yl)-5-chloropyrazine-2,6-diamine
Reactant of Route 2
3-(3-amino-1,2,4-oxadiazol-5-yl)-5-chloropyrazine-2,6-diamine
Reactant of Route 3
3-(3-amino-1,2,4-oxadiazol-5-yl)-5-chloropyrazine-2,6-diamine
Reactant of Route 4
3-(3-amino-1,2,4-oxadiazol-5-yl)-5-chloropyrazine-2,6-diamine
Reactant of Route 5
3-(3-amino-1,2,4-oxadiazol-5-yl)-5-chloropyrazine-2,6-diamine
Reactant of Route 6
3-(3-amino-1,2,4-oxadiazol-5-yl)-5-chloropyrazine-2,6-diamine

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